molecular formula C10H10N2O2S B102705 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one CAS No. 16024-85-4

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

Cat. No. B102705
CAS RN: 16024-85-4
M. Wt: 222.27 g/mol
InChI Key: IHCXUWLMVZCHML-UHFFFAOYSA-N
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Description

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one, also known as HEQ-M, is a novel compound that has been recently developed and studied for its potential applications in various scientific fields. It is a member of the class of compounds known as quinazolinones, which are heterocyclic aromatic compounds that contain a quinazoline ring system. HEQ-M has been studied for its potential applications in biochemistry, physiology, and pharmacology, as well as its use in laboratory experiments.

Scientific Research Applications

Comprehensive Analysis of 3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one Applications

Biomedical Engineering: Hydrogel Development

3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one: has potential applications in the development of hydrogels for biomedical engineering. Hydrogels are networks of crosslinked polymers capable of retaining large amounts of water, making them soft, flexible, and tissue-like. They are used in various biomedical applications such as tissue culture, drug delivery, and tissue engineering . The compound’s unique structure could be utilized to enhance the mechanical properties of hydrogels, such as stretchability and fracture toughness, which are crucial for practical deployments in biomedicine and engineering .

Drug Delivery Systems

This compound can be incorporated into drug delivery systems due to its biocompatible nature. It can be used to create degradable polymers with ester linkages in the backbone, which are essential for developing less toxic and more efficient drug delivery vehicles . Its ability to form hydrogels that are biodegradable, biocompatible, and inert in contact with body fluids makes it an excellent candidate for controlled drug release applications.

Tissue Engineering

In tissue engineering, 3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one can be used to synthesize scaffolds that support cell growth and tissue development. The compound’s properties can be leveraged to create an environment that mimics the extracellular matrix, promoting cell survival and proliferation .

Water Treatment

The compound’s ability to form hydrogels with specific interactions, such as hydrogen bonding with alginate, can be applied in water treatment technologies. These hydrogels can be used to remove contaminants from water, making it a valuable tool in environmental engineering .

Biocompatible Coatings

The compound can be used to develop biocompatible coatings for medical devices and implants. Its hydrophilic nature and resistance to microbial infections make it suitable for creating surfaces that minimize immune responses and enhance the longevity of medical implants .

Ophthalmic Applications

Due to its biocompatibility and transparency, 3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one can be used in ophthalmic applications, such as the development of contact lenses and ocular drug delivery systems. It can help create materials that are comfortable to wear and capable of delivering drugs to the eye efficiently .

Wound Healing

The compound’s properties can be exploited in the creation of dressings and materials that promote wound healing. Its ability to form hydrogels that are biodegradable and non-toxic makes it an ideal candidate for developing advanced wound care products .

Cancer Therapy

Finally, this compound can play a role in cancer therapy. It can be used to create stimuli-responsive systems for targeted drug delivery, minimizing the side effects of chemotherapy and improving the efficacy of treatment .

properties

IUPAC Name

3-(2-hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,13H,5-6H2,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCXUWLMVZCHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350139
Record name 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one

CAS RN

16024-85-4
Record name 2,3-Dihydro-3-(2-hydroxyethyl)-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyethyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-hydroxyethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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